Oxazolo[2,3,4-cd]pyrrolizine
Description
Properties
CAS No. |
163831-74-1 |
|---|---|
Molecular Formula |
C8H5NO |
Molecular Weight |
131.134 |
InChI |
InChI=1S/C8H5NO/c1-2-7-5-10-8-4-3-6(1)9(7)8/h1-5H |
InChI Key |
LZTYWZJXZFXWLL-UHFFFAOYSA-N |
SMILES |
C1=CC2=COC3=CC=C1N23 |
Synonyms |
Oxazolo[2,3,4-cd]pyrrolizine (9CI) |
Origin of Product |
United States |
Preparation Methods
Oxazolo Ring Formation via Alkoxide-Mediated Cyclization
A pyrrolizine precursor with a gem-dialkoxy or acyloxy group at the fusion position could undergo base-induced cyclization. For example, treatment of a pyrrolizine-2-carboxylate with sodium ethoxide in ethanol may facilitate oxazole ring closure through elimination, as demonstrated in the synthesis of 5-methoxyindolizines. The reaction’s success hinges on the precursor’s stereoelectronic alignment, with electron-withdrawing groups stabilizing transition states.
Acid-Catalyzed Cyclization
Trifluoroacetic acid (TFA) has been employed in cyclizing N-Fmoc-protected intermediates for oxazolo[3,4-a]pyrazines. Applying this to pyrrolizine derivatives, a TFA-mediated deprotection-cyclization sequence could yield the target scaffold. For instance, a tert-butyl-protated pyrrolizine amine might undergo acid-catalyzed cyclization upon TFA treatment, forming the oxazole ring.
Table 1: Comparative Cyclization Conditions for Oxazolo-Fused Heterocycles
Condensation Reactions with Heterocyclic Precursors
Condensation of pyrrolizine amines with carbonyl compounds offers a direct route to oxazolo-fused systems. For example, reacting a pyrrolizine-2-amine with α-bromoketones could yield oxazolo[2,3,4-cd]pyrrolizine via nucleophilic substitution and cyclodehydration, paralleling the synthesis of 5-chloroindolizines.
Two-Step Alkylation-Cyclization
A pyrrolizine amine first alkylated with bromoacetyl bromide forms an intermediate that cyclizes under basic conditions. This method mirrors the synthesis of pyrrolo[3,4-d]pyridazinones, where alkylation with chloroacetyl chloride precedes cyclization. Key considerations include the base’s strength and solvent polarity, which influence reaction kinetics.
Multi-component Synthesis Strategies
Multi-component reactions (MCRs) enable convergent synthesis of complex heterocycles. While no direct examples exist for oxazolo[2,3,4-cd]pyrrolizine, Ugi or Passerini reactions could assemble the scaffold from amines, carbonyls, and isocyanides. For instance, a pyrrolizine-bearing isocyanide reacting with an aldehyde and carboxylic acid might yield an intermediate amenable to cyclization.
Ring Annulation and Expansion Techniques
Ring annulation involves constructing one ring onto a preexisting heterocycle. Oxazolo[3,2-a]pyrrolo[2,1-c]pyrazines were synthesized via intramolecular cyclization of peptidic intermediates. Adapting this, a pyrrolizine derivative with an appended oxazole precursor (e.g., a thioamide or nitrile) could undergo annulation under acidic or basic conditions.
Oxazole Ring Annulation via Dieckmann Cyclization
A pyrrolizine ester with a β-ketoamide side chain might undergo Dieckmann cyclization to form the oxazole ring. This method, used for oxazolo[5,4-d]pyrimidines, requires high dilution to favor intramolecular ester condensation.
Comparative Analysis of Synthetic Methods
Table 2: Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Intramolecular Cyclization | High regioselectivity, mild conditions | Requires complex precursors | Moderate |
| Condensation | Simple reagents, one-pot potential | Competing side reactions | Low |
| Multi-component | Convergent, diverse substrates | Optimization challenges | High |
| Annulation | Builds complexity stepwise | High dilution requirements | Low |
Chemical Reactions Analysis
Types of Reactions
Oxazolo[2,3,4-cd]pyrrolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the this compound ring system. For example, oxidation can lead to the formation of this compound-2,3-dione, while reduction may yield this compound-2,3-diol .
Scientific Research Applications
Oxazolo[2,3,4-cd]pyrrolizine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxazolo[2,3,4-cd]pyrrolizine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the this compound derivative .
Comparison with Similar Compounds
Electronic and Pharmacokinetic Considerations
- Electronic Properties : The oxazole ring’s electron-rich nature may enhance interactions with biological targets. For instance, oxazolo[5,4-d]pyrimidines mimic purine bases, enabling competitive enzyme inhibition .
- Drug-Likeness : Oxazole- and pyrimidine-containing compounds generally exhibit favorable pharmacokinetic profiles, as seen in the in silico characterization of oxazolo[4,5-d]pyrimidines .
Q & A
Q. What are the standard synthetic routes for oxazolo[2,3,4-cd]pyrrolizine derivatives?
The synthesis typically involves cyclization reactions and functional group modifications. For example, oxazolone precursors (e.g., compound I in Scheme 1 of ) can undergo chlorination using POCl₃ with Me₂NPh at 105–110°C to yield chloro-substituted intermediates. Subsequent nucleophilic substitution with amines (e.g., piperazine) in dioxane under reflux produces amine-substituted derivatives . Intramolecular 1,3-dipolar cycloaddition of allyl derivatives, as reported for related pyrrolizines, is another viable route .
Q. How are this compound derivatives characterized structurally?
Characterization relies on spectroscopic techniques:
- NMR : Distinct signals for aromatic protons (δ 6.5–8.5 ppm) and substituents (e.g., methyl groups at δ 2.0–2.5 ppm).
- Mass Spectrometry : Molecular ion peaks confirm molecular weight, while fragmentation patterns validate the fused heterocyclic core.
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for similar oxazolo-pyridine derivatives (e.g., CCDC 1906114 in ) .
Q. What biological activities are associated with oxazolo-pyrrolizine scaffolds?
While direct data on this compound is limited, structurally related compounds exhibit antiviral, anticancer, and enzyme-inhibitory properties. For instance, oxazolo[4,5-d]pyrimidines show activity against fatty acid amide hydrolase (FAAH) and monoglyceride lipase (MAGL) . Derivatives with pyrazole substituents (e.g., ) are explored for kinase inhibition and antimicrobial effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in oxazolo-pyrrolizine synthesis?
- Temperature Control : Chlorination with POCl₃ requires precise heating (105–110°C) to avoid decomposition .
- Catalyst Screening : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts may enhance cyclization efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., dioxane) favor nucleophilic substitutions, while DMF accelerates cycloadditions . Computational tools like density-functional theory (DFT) can model transition states to predict optimal pathways .
Q. How do substituents influence the electronic and biological properties of oxazolo-pyrrolizines?
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents increase electrophilicity, enhancing reactivity in cross-coupling reactions.
- Amino Groups : Improve solubility and enable hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Bulkier Substituents : Steric hindrance can reduce aggregation in solution, as seen in corrosion inhibitors with oxazolo-phenanthroline motifs . Structure-activity relationship (SAR) studies combined with molecular docking are critical for rational design .
Q. How can contradictory bioactivity data in literature be resolved for this compound class?
- Standardized Assays : Use consistent protocols (e.g., IC₅₀ measurements under identical pH/temperature conditions).
- Metabolic Stability Testing : Address discrepancies caused by compound degradation in vitro vs. in vivo.
- Isomer Purity : Chromatographic separation (HPLC) ensures no interference from regioisomers, a common issue in fused heterocycles .
Methodological Challenges
Q. What computational strategies are used to predict the reactivity of oxazolo-pyrrolizines?
- DFT Calculations : Model reaction pathways (e.g., transition states for cycloadditions) and electron density maps .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand binding free energies) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties early in drug discovery .
Q. How are regiochemical outcomes controlled during fused heterocycle synthesis?
- Directing Groups : Use meta-directing substituents (e.g., -NO₂) to guide cyclization positions.
- Steric Guidance : Bulky groups on precursors favor less sterically congested transition states.
- Microwave-Assisted Synthesis : Accelerates reactions, reducing side product formation (e.g., for pyrazoline derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
